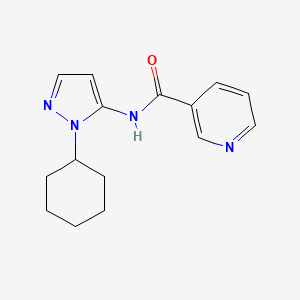
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide, also known as CPP or CPPene, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide involves the inhibition of several enzymes and signaling pathways involved in the pathogenesis of various diseases. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, leading to its anti-inflammatory effects. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has also been found to inhibit the activity of MMP-9, which is involved in the degradation of extracellular matrix proteins, leading to its anti-cancer effects. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been shown to inhibit the activity of HDAC, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has also been found to exhibit anti-cancer effects by inhibiting the activity of MMP-9 and reducing the degradation of extracellular matrix proteins. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been shown to exhibit neuroprotective effects by inhibiting the activity of HDAC and promoting the survival of neurons.
実験室実験の利点と制限
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a well-established compound with a reliable synthesis method. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are some limitations to the use of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide in lab experiments. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has low solubility in water, which can make it difficult to work with in some experiments. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide. One area of interest is the potential use of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been found to exhibit neuroprotective effects and has the potential to be developed into a therapeutic agent for these diseases. Another area of interest is the development of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide derivatives with improved solubility and reduced cytotoxicity. These derivatives could be used in a range of experiments and have the potential to be developed into therapeutic agents for various diseases.
Conclusion
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide, also known as N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide or N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamideene, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has several advantages for lab experiments, there are some limitations to its use. There are several future directions for the study of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide, including the potential use of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide in the treatment of neurodegenerative diseases and the development of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide derivatives with improved solubility and reduced cytotoxicity.
合成法
The synthesis of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide involves the reaction of 2-cyclohexylpyrazole-3-carboxylic acid with pyridine-3-amine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide as a white solid with a purity of over 95%. The synthesis of N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide is a well-established method and has been extensively used in scientific research.
科学的研究の応用
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide has been found to inhibit the activity of several enzymes such as COX-2, MMP-9, and HDAC, which are involved in the pathogenesis of various diseases.
特性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(12-5-4-9-16-11-12)18-14-8-10-17-19(14)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZVSROIYUJSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

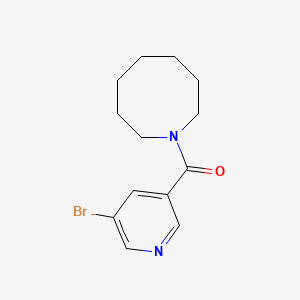
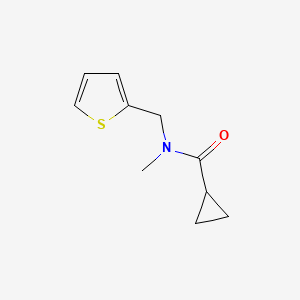
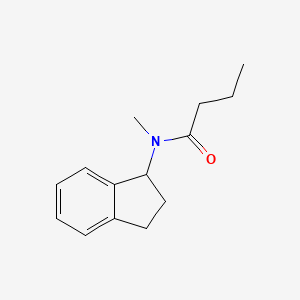

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
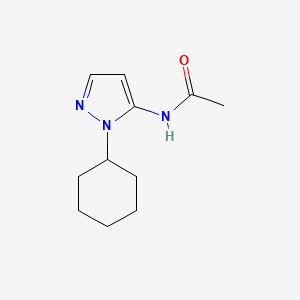
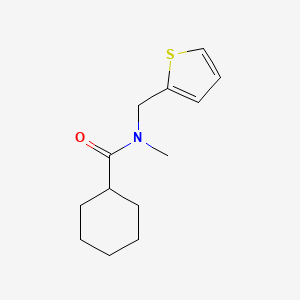


![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
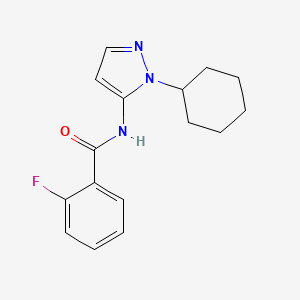
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)